Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group, two methyl groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use the compound to study enzyme interactions and molecular pathways in biological systems.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function and affecting downstream pathways.
Comparison with Similar Compounds
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Ethyl 2-amino-2-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with biological targets.
Ethyl 2-amino-2-[1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate: The methylphenyl group may confer different steric and electronic effects compared to the fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H19FN3O2 with a molecular weight of approximately 273.33 g/mol. The structure features a pyrazole ring substituted with a 4-fluorophenyl group and an ethyl acetate moiety, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated an IC50 value of approximately 12 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Study : A study published in Frontiers in Chemistry highlighted the synthesis and testing of pyrazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties.
- In Vitro Testing : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL, depending on the bacterial strain tested .
- Research Findings : In a comparative study of various pyrazole derivatives, this compound was among those identified as having strong antibacterial effects, likely due to the presence of electron-withdrawing groups that enhance its reactivity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Fluorine Substitution | Enhances lipophilicity and bioavailability |
Dimethyl Groups | Increase potency by improving interaction with biological targets |
Ethyl Acetate Moiety | Facilitates cellular uptake |
Properties
Molecular Formula |
C15H18FN3O2 |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H18FN3O2/c1-4-21-15(20)14(17)13-9(2)18-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,14H,4,17H2,1-3H3 |
InChI Key |
OUYSLRXRHFCYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C2=CC=C(C=C2)F)C)N |
Origin of Product |
United States |
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